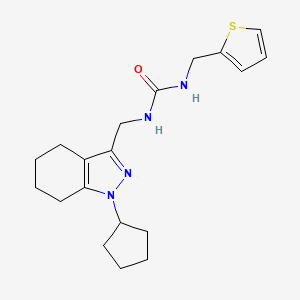
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H26N4OS and its molecular weight is 358.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that features a unique combination of structural elements, including an indazole core and thiophene moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The indazole moiety can mimic natural substrates or inhibitors, allowing it to modulate various biological processes. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activities
Research has indicated that derivatives of indazole and thiophene compounds exhibit a range of biological activities including:
- Antimicrobial Properties : Some studies suggest that similar compounds have shown effectiveness against bacteria and fungi.
- Anticancer Activity : Indazole derivatives are known for their potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with thiophene rings have been linked to reduced inflammation in various models.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target/Pathway | Reference |
|---|---|---|---|
| TTU1 | Antimycobacterial | Mycobacterium tuberculosis | |
| TTU2 | Enoyl ACP Reductase Inhibitor | InhA enzyme (drug-resistant strains) | |
| TTU3 | Anticancer | Cancer cell lines |
Notable Findings
In a study evaluating a series of thiophene-containing urea derivatives (TTU compounds), it was found that:
- TTU1 exhibited significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 25 µM.
- TTU2 showed moderate inhibition (43%) against the InhA enzyme associated with drug resistance in tuberculosis.
特性
IUPAC Name |
1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c24-19(20-12-15-8-5-11-25-15)21-13-17-16-9-3-4-10-18(16)23(22-17)14-6-1-2-7-14/h5,8,11,14H,1-4,6-7,9-10,12-13H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYXAZUZASSXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













